![molecular formula C19H16BrN3O4S2 B12124153 (2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B12124153.png)
(2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide is a synthetic organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: The enamide backbone can be synthesized through a condensation reaction between an appropriate aldehyde and an amide.
Introduction of Substituents: The bromo and methoxy groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Thiazolylsulfamoyl Group: This step may involve the reaction of a thiazole derivative with a sulfonamide precursor under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions may target the double bond or the bromo substituent, resulting in the formation of saturated or debrominated products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction may produce saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology
Biological Probes: The compound could be used as a probe to study biological processes, particularly those involving sulfamoyl or thiazole groups.
Medicine
Drug Development:
Industry
Material Science: The compound may find use in the development of new materials with specific properties, such as conductivity or reactivity.
Wirkmechanismus
The mechanism of action of (2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the thiazolylsulfamoyl group suggests potential interactions with sulfur-containing biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-3-(3-bromo-4-methoxyphenyl)-N-phenylprop-2-enamide: Lacks the thiazolylsulfamoyl group, which may result in different reactivity and applications.
(2E)-3-(4-methoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide: Lacks the bromo substituent, potentially affecting its chemical properties.
Eigenschaften
Molekularformel |
C19H16BrN3O4S2 |
|---|---|
Molekulargewicht |
494.4 g/mol |
IUPAC-Name |
(E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C19H16BrN3O4S2/c1-27-17-8-2-13(12-16(17)20)3-9-18(24)22-14-4-6-15(7-5-14)29(25,26)23-19-21-10-11-28-19/h2-12H,1H3,(H,21,23)(H,22,24)/b9-3+ |
InChI-Schlüssel |
RCEBPCGCDAHBGY-YCRREMRBSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)Br |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


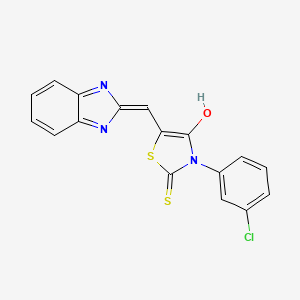
![8-Hydroxy-9-[4-(methylsulfanyl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline-2-carboxylic acid](/img/structure/B12124075.png)
![2-Oxaspiro[4.7]dodecane-1,3-dione](/img/structure/B12124079.png)

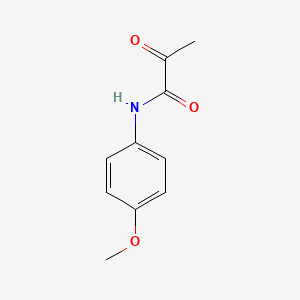
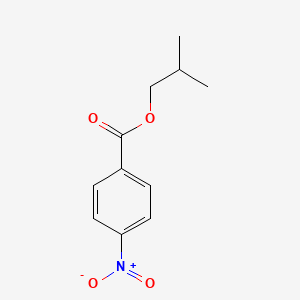
![4-hydroxy-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12124112.png)
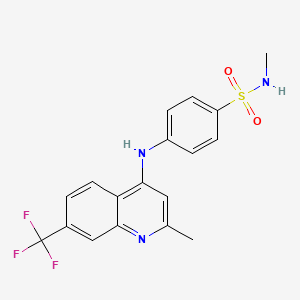
![5,6-Dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12124134.png)
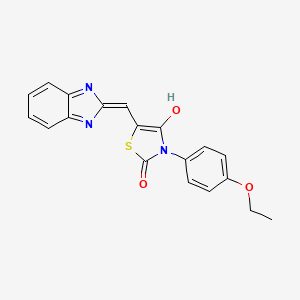

![1-(2,5-dichloro-4-methoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12124143.png)

![Ethyl 5-(3,4-dimethoxyphenyl)-2-[(3,4-dimethoxyphenyl)methylene]-7-methyl-3-ox o-4,5-dihydro-1,3-thiazolidino[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12124161.png)
